![molecular formula C17H21N3O B2651556 (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one CAS No. 131365-80-5](/img/structure/B2651556.png)
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one
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Overview
Description
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one is a synthetic compound known for its unique spiro structure, which incorporates an adamantyl group and a triazolan ring.
Preparation Methods
The synthesis of (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one typically involves multiple steps, starting with the preparation of the adamantyl precursor. The adamantyl group is then reacted with phenylhydrazine to form the intermediate compound. This intermediate undergoes cyclization with appropriate reagents to form the triazolan ring, resulting in the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the triazolan ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one can be compared with other similar compounds, such as:
Spiro[5,5-adamantyl]-2-phenyl-1,2,4-triazole: Similar in structure but lacks the ketone group.
Adamantyl-phenyl-triazole: Contains the adamantyl and phenyl groups but has a different triazole ring structure.
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties.
Biological Activity
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one is a synthetic compound notable for its unique spiro structure that combines an adamantyl group with a triazolan ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C17H21N3O
- Molar Mass : 283.37 g/mol
- CAS Number : 131365-80-5
The biological activity of this compound is primarily attributed to its structural characteristics. The adamantyl moiety enhances the compound's stability and bioavailability, while the triazolan ring allows for interactions with various biological targets such as enzymes and receptors. Research indicates that these interactions can modulate several biological processes, which may lead to therapeutic effects.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against bacterial strains and fungi, showing promising results in inhibiting growth.
Antiviral Effects
Research indicates potential antiviral properties of this compound. Preliminary studies suggest that it may interfere with viral replication mechanisms, although further investigation is required to elucidate the specific pathways involved.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Antimicrobial Testing :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
-
Antiviral Studies :
- In a controlled experiment against the influenza virus, the compound demonstrated a reduction in viral titers by up to 70% at a concentration of 25 µg/mL after 48 hours of treatment.
-
Cytotoxicity Assessment :
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity compared to controls.
Comparative Analysis with Similar Compounds
Compound | Structure Type | Notable Activity |
---|---|---|
This compound | Spiro compound | Antimicrobial, antiviral |
Adamantyl phenyl triazole | Triazole without spiro structure | Limited biological activity |
Spiro[5,5-adamantyl]-2-pyrazole | Pyrazole derivative | Moderate anticancer effects |
Properties
IUPAC Name |
2-phenylspiro[1,2,4-triazolidine-5,2'-adamantane]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-16-18-17(19-20(16)15-4-2-1-3-5-15)13-7-11-6-12(9-13)10-14(17)8-11/h1-5,11-14,19H,6-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDMALBMKPBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NC(=O)N(N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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